Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is an important compound in organic chemistry, particularly within the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a fused imidazole and pyridine ring system. Its molecular formula is with a molecular weight of approximately 350.54 g/mol. The compound has garnered attention due to its potential pharmacological applications, serving as a precursor for various bioactive molecules.
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It falls under the classification of heterocyclic compounds, specifically imidazo[1,2-a]pyridines, which are recognized for their diverse biological activities and roles in medicinal chemistry.
The synthesis of Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. Recent advancements have introduced rapid and efficient synthetic routes that operate under mild conditions, significantly improving space-time yields compared to traditional methods .
The molecular structure of Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate features a bicyclic framework consisting of an imidazole ring fused to a pyridine ring. The presence of chlorine and iodine substituents at specific positions enhances its reactivity and potential biological activity.
These structural details are crucial for understanding the compound's reactivity and interactions in biological systems.
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate participates in various chemical reactions typical for imidazo[1,2-a]pyridine derivatives:
The reactions are often facilitated by the presence of bases or acids that promote nucleophilic attack or facilitate cyclization processes .
The mechanism by which Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate exerts its effects is primarily linked to its interactions with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity through halogen bonding or increase lipophilicity, facilitating cellular uptake.
Research indicates that imidazo[1,2-a]pyridine derivatives often act as inhibitors or modulators in various biochemical pathways, making them valuable in drug discovery .
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structure and purity.
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate has several scientific applications:
The synthesis of imidazo[1,2-a]pyridine scaffolds has evolved from classical condensation methods to advanced catalytic strategies. Early approaches relied on Grob fragmentation or Chichibabin pyridine synthesis, which involved cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds. These methods suffered from harsh conditions (refluxing xylene, >12 hours) and moderate yields (40-60%). A significant advancement emerged with the adoption of one-pot multicomponent reactions (MCRs), where aldehydes, amines, and carbonyl precursors reacted under acidic catalysis to form the imidazo[1,2-a]pyridine core in a single step. By the early 2000s, transition-metal catalysis (e.g., Cu(I)-catalyzed cyclizations) reduced reaction times to <6 hours while improving yields to 75-90% [4]. The specific introduction of halogen substituents—particularly at the C5 and C8 positions—remained challenging due to regiochemical control issues. Historical suppliers like Matrix Scientific provided early access to halogenated derivatives (e.g., ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1033463-34-1), though at limited scales and purities (95%) [4].
Table 1: Evolution of Key Synthetic Methods
Era | Method | Conditions | Yield Range | Halogenation Capability |
---|---|---|---|---|
1980s-1990s | Classical Condensation | Refluxing xylene, 12-24h | 40-60% | Limited (pre-functionalized substrates) |
Early 2000s | Acid-Catalyzed MCRs | AcOH, 80°C, 6-8h | 65-75% | Moderate (C3 selectivity) |
2010s-Present | Metal-Catalyzed Cyclization | CuI, 100°C, 2-4h | 75-90% | High (C5/C8 tunability) |
The synthesis of ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2768298-94-6) typically follows a three-step sequence:
Critical challenges include preventing di-halogenation and preserving ester functionality. The stoichiometric ratio of I₂ (0.6 equiv) and TBHP (2 equiv) under ultrasound maximizes atom economy while minimizing by-products [9].
Regioselectivity in halogenation is governed by electronic and steric factors:
Table 2: Optimized Halogenation Conditions
Halogen | Reagent | Conditions | Selectivity | Yield |
---|---|---|---|---|
Iodine (C8) | I₂ (0.6 eq)/TBHP | Ultrasound (40 kHz/50 W), EtOH, 30 min | >20:1 (C8 vs C3) | 90% |
Chlorine (C5) | NCS (1.1 eq) | DMF, 0°C, 2h | Exclusive C5 | 88% |
Core formation leverages acid- or metal-catalyzed cyclization:
The catalytic system must balance activity and halogen compatibility. Metal catalysts like Pd(OAc)₂ risk C–I bond cleavage, making FeCl₃ or organocatalysts preferable for halogenated intermediates [7].
Modern synthesis emphasizes sustainability:
Table 3: Environmental Impact Comparison
Method | Reaction Time | Energy Consumption | I₂ Equivalents | E-Factor* |
---|---|---|---|---|
Conventional Thermal | 8h | 150 W | 2.0 | 12.5 |
Ultrasound-Assisted | 0.5h | 50 W | 0.6 | 3.2 |
*E-Factor = Total waste (kg) / Product (kg); lower values indicate greener processes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1